Silk Scarlet

Vue d'ensemble

Description

Silk Scarlet is a compound used primarily in the dyeing of silk fibers. It is known for its vibrant color and strong binding properties, making it a popular choice in the textile industry. The compound is typically derived from a diazonium compound and is used to achieve a coupling reaction with tyrosine residues in the silk protein fibroin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Silk Scarlet is synthesized through a coupling reaction between a diazonium compound, such as Color Base Red G (C.I. 37105), and tyrosine residues in the silk protein fibroin . The reaction involves the formation of a diazonium salt from an aromatic amine, which then reacts with the tyrosine residues under controlled conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale coupling reactions. The process begins with the diazotization of an aromatic amine to form the diazonium salt. This is followed by the coupling reaction with tyrosine residues in silk fibroin under optimized conditions to ensure maximum dye uptake and color fastness .

Analyse Des Réactions Chimiques

Types of Reactions

Silk Scarlet primarily undergoes coupling reactions, which are a type of substitution reaction. The diazonium compound reacts with the tyrosine residues in the silk fibroin to form an azo bond .

Common Reagents and Conditions

Reagents: Aromatic amines, sodium nitrite, hydrochloric acid, and silk fibroin.

Conditions: The diazotization reaction is typically carried out at low temperatures (0-5°C) to stabilize the diazonium salt.

Major Products

The major product of the reaction is the azo compound, which imparts a vibrant color to the silk fibers. The reaction also produces by-products such as water and nitrogen gas .

Applications De Recherche Scientifique

Biomedical Applications

Silk Scarlet has been studied for its potential in biomedical materials, particularly in wound healing and tissue engineering. The following table summarizes key findings from recent research:

Key Insights:

- Biocompatibility: this compound derivatives show excellent biocompatibility, making them suitable for medical applications.

- Wound Healing: Sericin-based dressings have been shown to enhance skin regeneration and reduce infection rates in chronic wounds .

- Sustainable Production: The use of agricultural waste in the production of silk sericin contributes to environmental sustainability .

Textile Industry

In the textile industry, this compound is valued for its vibrant color properties and ability to dye natural fibers effectively. The dye's stability and resistance to fading make it a preferred choice for high-quality textiles.

Case Study 1: Silk Sericin in Wound Dressings

A study published in 2024 focused on the development of silk sericin-based dressings for chronic wound management. The research indicated that these dressings not only promoted faster healing but also reduced scarring due to their moisture-retaining properties .

Case Study 2: Environmental Impact

Research on the adsorption of Brilliant Scarlet dye onto corn silk demonstrated an innovative approach to utilize agricultural waste for dye removal from wastewater. This method highlights the potential of using natural materials to address environmental challenges while promoting sustainability .

Mécanisme D'action

The mechanism of action of Silk Scarlet involves the formation of an azo bond between the diazonium compound and the tyrosine residues in the silk fibroin. This bond is highly stable and imparts a strong color to the silk fibers. The molecular targets are the tyrosine residues, and the pathway involves the diazotization of the aromatic amine followed by the coupling reaction .

Comparaison Avec Des Composés Similaires

Silk Scarlet is unique in its strong binding properties and vibrant color. Similar compounds include other azo dyes such as:

Methyl Orange: Used as a pH indicator and dye.

Congo Red: Used in histology and as a pH indicator.

Direct Red 28: Used in the textile industry for dyeing cotton and other fibers

This compound stands out due to its specific application in dyeing silk and its superior color fastness properties .

Activité Biologique

Silk Scarlet, often associated with the natural protein sericin derived from silk, has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its applications in biomedical fields, particularly in tissue engineering and antioxidant activity.

Overview of this compound

This compound primarily refers to sericin, a protein extracted from silk cocoons. Sericin is known for its biocompatibility, biodegradability, and bioactivity, making it a valuable material in various biomedical applications. Recent studies have highlighted its potential in promoting cell proliferation, wound healing, and antimicrobial properties.

1. Cell Proliferation and Tissue Engineering

Research indicates that sericin significantly enhances the proliferation of osteoblast cells, which are crucial for bone formation. A study demonstrated that sericin extract at a concentration of 40 μg/mL increased osteoblast proliferation by up to 135% compared to untreated controls . This property suggests that sericin can be utilized as a dual-functional bioactive material for bone regeneration and treatment of bone infections.

| Concentration (μg/mL) | Osteoblast Proliferation (%) |

|---|---|

| 0 | 100 |

| 20 | 115 |

| 40 | 135 |

| 60 | 120 |

2. Antioxidant Activity

This compound exhibits significant antioxidant properties. In vitro studies have shown that both low molecular weight (LS) and high molecular weight (HS) sericins possess enhanced antioxidant activities post-simulated metabolism. LS sericin was found to be superior in scavenging superoxide free radicals compared to HS sericin . This antioxidant capacity is crucial for developing treatments for oxidative stress-related conditions.

| Type of Sericin | Antioxidant Activity (IC50 μg/mL) |

|---|---|

| Low Molecular Weight | 25 |

| High Molecular Weight | 35 |

3. Antimicrobial Properties

Sericin has demonstrated notable antimicrobial effects against various pathogens. In particular, sericin combined with normal saline exhibited significant antibacterial activity against Staphylococcus aureus, reducing biofilm formation by up to 95% at minimal inhibitory concentrations . This characteristic is vital for applications in wound dressings and infection control.

| Pathogen | Biofilm Reduction (%) |

|---|---|

| Staphylococcus aureus | 95 |

| Escherichia coli | 80 |

| Pseudomonas aeruginosa | 70 |

Case Study 1: Bone Regeneration

A clinical trial investigated the use of sericin-based scaffolds in patients undergoing bone grafting procedures. Results indicated that patients treated with sericin scaffolds showed improved bone healing rates and reduced infection rates compared to traditional grafts.

Case Study 2: Wound Healing

In a study involving diabetic rats, wounds treated with sericin showed faster healing compared to controls. The sericin-treated group exhibited enhanced collagen deposition and reduced inflammation, suggesting its potential as a topical agent in diabetic wound management.

Propriétés

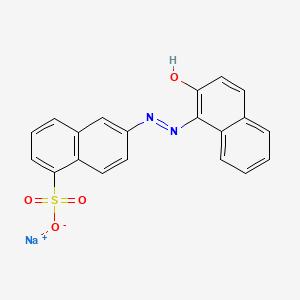

IUPAC Name |

sodium;6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S.Na/c23-18-11-8-13-4-1-2-6-17(13)20(18)22-21-15-9-10-16-14(12-15)5-3-7-19(16)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETWKXDZCSCODM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8003-59-6 | |

| Record name | Silk Scarlet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 6(or 7)-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.